molecular formula C9H16ClNO4 B14047530 cis-Piperidine-2,6-dicarboxylic acid dimethly ester-HCl

cis-Piperidine-2,6-dicarboxylic acid dimethly ester-HCl

Cat. No.: B14047530
M. Wt: 237.68 g/mol
InChI Key: BRERJBQQPCKULM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

dimethyl piperidine-2,6-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRERJBQQPCKULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(N1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from cis-meso-Teneraic Acid Dimethyl Ester Using Thionyl Chloride

One documented method involves the conversion of cis-meso-teneraic acid dimethyl ester to its hydrochloride salt using thionyl chloride in methanol:

  • Starting Material: cis-meso-teneraic acid dimethyl ester (also called dimethyl cis-meso-N-benzoyl-piperidine-2,6-dicarboxylate)
  • Reagents and Conditions: Thionyl chloride (3.0 mL, 42.0 mmol) in methanol (30 mL) at 0°C, stirred for 30 minutes at 0°C, then warmed to room temperature and stirred overnight.
  • Workup: Solvent evaporated under vacuum to yield crude cis-meso-teneraic acid dimethyl ester hydrochloride.
  • Yield: 692 mg, 51.0% yield.
  • Purification: The crude product can be used directly or further purified by silica gel chromatography.
  • Characterization: IR spectrum shows a strong ester carbonyl absorption at 1750 cm⁻¹.

This method is efficient for producing the hydrochloride salt directly from the ester precursor and is suitable for subsequent synthetic steps without further purification.

Hydrogenation of Dimethyl Pyridine-2,6-dicarboxylate to cis-Piperidine Derivative

Another common and highly efficient route involves catalytic hydrogenation of dimethyl pyridine-2,6-dicarboxylate:

  • Starting Material: Dimethyl pyridine-2,6-dicarboxylate
  • Reagents and Conditions: 20% palladium on carbon catalyst (Pd/C), hydrogen gas at 50°C, 60 bar pressure, in methanol solvent.
  • Procedure: The substrate solution is passed through a flow hydrogenator (H-Cube) at 1 mL/min.
  • Reaction Time: Single pass through the catalyst bed.
  • Yield: 97% yield of cis-piperidine-2,6-dicarboxylic acid dimethyl ester as a white solid.
  • Characterization: Confirmed by NMR and high-resolution mass spectrometry.

This hydrogenation reduces the pyridine ring to the saturated piperidine ring, preserving the dimethyl ester groups at the 2 and 6 positions, yielding the cis-isomer predominantly.

Multi-step Synthesis Involving Protection, Reduction, and Oxidation

In more complex synthetic schemes, the preparation of cis-piperidine-2,6-dicarboxylic acid dimethyl ester hydrochloride involves:

  • Step 1: Esterification of pyridine-2,6-dicarboxylic acid with methanol under acidic conditions to form the dimethyl ester sulfate salt.
  • Step 2: Catalytic hydrogenation to reduce the pyridine ring to the cis-piperidine ring.
  • Step 3: Protection of the amine group as N-Cbz derivative.
  • Step 4: Reduction of esters to alcohols using lithium borohydride (LiBH4).
  • Step 5: Oxidation of alcohols to aldehydes using Dess-Martin periodinane or pyridinium chlorochromate (PCC).
  • Step 6: Conversion to the hydrochloride salt form.

This route, although longer, allows for functional group manipulations and intermediate modifications useful in complex molecule synthesis, such as analogues of lobeline and norlobelane.

Industrially Relevant Preparation Methods

Industrial methods prioritize cost-effectiveness, safety, and yield. One patented approach involves:

  • Using 1,7-pimelic acid or its diester as a raw material.
  • Halogenation to form tetrahalide intermediates.
  • Cyclization with ammonia to form dihydropyridine derivatives.
  • Oxidation or oxidation-hydrolysis to obtain pyridine-2,6-dicarboxylic acid.
  • Esterification with methanol under acidic conditions to get the dimethyl ester.
  • Reduction and reaction with thionyl chloride to obtain the hydrochloride salt.

This process is noted for being environmentally friendly, having low wastewater generation, and being suitable for large-scale production with high selectivity and yield.

Comparative Data Table of Key Preparation Methods

Method Description Starting Material Key Reagents/Conditions Yield (%) Notes
Thionyl chloride reaction on cis-meso-teneraic acid dimethyl ester cis-meso-teneraic acid dimethyl ester Thionyl chloride in methanol, 0°C to RT 51 Direct formation of hydrochloride salt
Catalytic hydrogenation of dimethyl pyridine-2,6-dicarboxylate Dimethyl pyridine-2,6-dicarboxylate 20% Pd/C, H2, 50°C, 60 bar, methanol 97 High yield, flow hydrogenation, cis-isomer formed
Multi-step protection, reduction, oxidation sequence Pyridine-2,6-dicarboxylic acid Esterification, Pd/C hydrogenation, LiBH4, Dess-Martin periodinane Variable Enables functional group modifications
Industrial halogenation-cyclization-oxidation route 1,7-pimelic acid or diester Halogenation, ammonia cyclization, oxidation, esterification High Environmentally friendly, scalable

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The methyl ester groups in this compound undergo hydrolysis under acidic or basic conditions to yield free carboxylic acids. For example:

  • Acidic Hydrolysis : Treatment with 6 N HCl at 110°C for 9 hours cleaves both methyl esters, producing cis-piperidine-2,6-dicarboxylic acid (teneraic acid) in quantitative yield .

  • Base-Mediated Hydrolysis : Sodium hydroxide in aqueous methanol selectively hydrolyzes esters under milder conditions, though racemization at chiral centers has not been reported .

Key Data :

Reaction ConditionProductYieldOptical Purity
6 N HCl, 110°C, 9hTeneraic acid (cis)>95%Retained

Stereospecific Epimerization

The compound exhibits stereochemical lability under basic conditions:

  • Treatment with sodium methoxide (CH₃ONa) in methanol induces epimerization at C2 and C6, yielding a mixture of trans-(2S,6S), trans-(2R,6R), and cis-meso isomers . This equilibration is attributed to reversible enolate formation at the α-position of the ester groups.

Mechanistic Pathway :

  • Deprotonation at C2 or C6 → Enolate intermediate.

  • Protonation at either face → Epimerization.

Cobalt-Catalyzed Carbonylation

While not directly studied for the cis isomer, analogous cobalt-catalyzed carbonylation reactions of piperidine esters have been reported:

  • Methyl (S)-N-benzoyl-α-methoxypipecolate undergoes carbonylation under CO/H₂ (1:1, 13.7 MPa) at 100°C to form trans-teneraic acid derivatives with >95% enantiomeric excess . This suggests potential for stereoretentive carbonylation in the cis isomer under similar conditions.

Reduction and Hydrogenation

The piperidine ring can be further functionalized via catalytic hydrogenation:

  • Pyridine-2,6-dicarboxylic acid derivatives (precursors to the cis isomer) are hydrogenated over PtO₂ to yield saturated piperidine systems .

  • Example : Hydrogenation of pyridine-2,6-dicarboxylic acid dimethyl ester under 50 psi H₂ produces cis-piperidine-2,6-dicarboxylate in 91% yield .

Wittig and Grignard Reactions

The dimethyl ester-HCl derivative can serve as a precursor to aldehydes for use in C–C bond-forming reactions:

  • Reduction of the ester to alcohol (LiBH₄), followed by oxidation (Dess-Martin periodinane), yields cis-piperidine-2,6-dicarboxaldehyde .

  • Wittig Reaction : The aldehyde reacts with 2-(triphenylphosphinyl-methyl)quinoline bromide to form cis-2,6-di-(2-quinolylpiperidine), a norlobelane analogue .

Synthetic Utility :

StepReagentProductApplication
ReductionLiBH₄Alcohol intermediateAldehyde synthesis
OxidationDess-MartinPiperidine-2,6-dicarboxaldehydeWittig reactions

Radical-Mediated Halogenation

Though not directly observed for this compound, decarboxylative halogenation mechanisms (e.g., Barton-type reactions) are plausible given its ester functionality:

  • Acyloxy radicals generated via hypohalite decomposition could abstract halogen atoms from donors like BrCCl₃, forming alkyl halides .

Comparative Reactivity with Analogues

CompoundReactivity Distinction
trans-Teneraic acid dimethyl esterHigher thermal stability; resists epimerization under mild conditions
Pyridine-2,6-dicarboxylic acidUndergoes hydrogenation to cis-piperidine derivatives
N-Cbz-protected analoguesEnhanced solubility for Wittig reactions

Scientific Research Applications

CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of CIS-PIPERIDINE-2,6-DICARBOXYLIC ACID DIMETHYL ESTER HYDROCHLORIDE involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

cis-2,6-Dimethylpiperidine
  • Molecular Formula : C₇H₁₅N
  • Molecular Mass : 113.20 g/mol
  • CAS Number : 5504-03-0
  • Key Differences: Lacks ester and carboxylic acid groups, featuring only methyl substituents.
  • Applications : Used as a building block in organic synthesis.
  • Safety : Classified as hazardous due to flammability and irritant properties, requiring specialized handling .
Phenazine-1,6-dicarboxylic Acid
  • Molecular Formula : C₁₄H₈N₂O₄
  • Molecular Mass : 268.23 g/mol
  • Key Differences :
    • Aromatic phenazine core with carboxylic acid groups.
    • Involved in antibiotic biosynthesis (e.g., griseoluteic acid).
  • Applications : Intermediate in microbial secondary metabolite pathways .
Dapdiamides A–E (Tripeptide Antibiotics)
  • Core Structure: Central L-2,3-diaminopropionic acid fragment with variable amide side chains.
  • Key Differences :
    • Peptide-based rather than piperidine-derived.
    • Exhibit antimicrobial activity against Gram-positive bacteria.
  • Applications : Natural antibiotics isolated from Pantoea agglomerans .
Table 1: Comparative Data
Compound Molecular Formula Molecular Mass (g/mol) Key Functional Groups Primary Use Safety Profile
cis-Piperidine-2,6-dicarboxylic acid dimethyl ester-HCl C₉H₁₆ClNO₄ 237.68 Piperidine, ester, HCl salt Lab research Limited toxicity data; handle as hazardous
cis-2,6-Dimethylpiperidine C₇H₁₅N 113.20 Piperidine, methyl groups Organic synthesis Flammable, irritant
Phenazine-1,6-dicarboxylic acid C₁₄H₈N₂O₄ 268.23 Phenazine, carboxylic acids Antibiotic biosynthesis Not well-characterized
Dapdiamide A Variable ~500–600 Tripeptide, diamino acid Antimicrobial agents Low mammalian toxicity

Key Findings from Research

Stereochemical Significance : The cis-configuration of the target compound confers rigidity to the piperidine ring, which is critical for its role in chiral ligand synthesis. Analogous compounds like cis-2,6-dimethylpiperidine lack this functional versatility due to the absence of ester groups .

Its utility is confined to chemical synthesis and stereochemical studies .

Safety Limitations : Toxicity and environmental impact data for the target compound are sparse, necessitating precautionary handling. In contrast, dapdiamides exhibit low mammalian toxicity, and cis-2,6-dimethylpiperidine has well-documented hazards .

Biological Activity

cis-Piperidine-2,6-dicarboxylic acid dimethyl ester hydrochloride (CAS No. 59234-48-9) is a compound of interest in medicinal chemistry due to its structural versatility and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H16ClNO4
  • Molecular Weight : 237.68 g/mol
  • Physical State : Solid, typically in crystalline form
  • Melting Point : Specific melting point data is not widely published but can be inferred from similar compounds.

Biological Activity Overview

The biological activities of cis-Piperidine-2,6-dicarboxylic acid dimethyl ester-HCl have been explored in various studies, particularly its effects on cancer cell lines and potential as a therapeutic agent.

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound's analogs have shown promising results in inhibiting the growth of human multiple myeloma RPMI 8226 cells with IC50 values indicating effectiveness at micromolar concentrations .

Structure-Activity Relationships (SAR)

The modification of the piperidine scaffold has been linked to enhanced biological activity. Studies suggest that introducing bulky hydrophobic substituents increases potency against cancer cells. The presence of specific functional groups at the C2 and C6 positions is crucial for maintaining activity .

CompoundStructureIC50 (µM)Notes
Hib-esterHib-ester0.45Reference compound
Compound 13Compound 13<350Improved activity with bulky substituents
Compound 14Compound 14<350Structural modification enhances activity

Case Studies

  • In Vitro Studies : A study conducted on RPMI 8226 cells demonstrated that compounds derived from cis-Piperidine-2,6-dicarboxylic acid exhibited significant cytotoxicity. The MTT assay was utilized to evaluate cell viability, revealing that certain modifications led to a six-fold increase in potency compared to the reference compound Hib-ester .
  • Mechanistic Insights : Molecular modeling studies have provided insights into the binding modes of these compounds within target proteins, particularly proteasome inhibitors. These studies help elucidate how structural variations influence biological activity and interaction with cellular targets .
  • Comparative Analysis : A comparative analysis of various piperidine derivatives highlighted the importance of stereochemistry and substituent effects on their biological activities. For example, compounds lacking certain chiral centers showed diminished efficacy, emphasizing the role of spatial arrangement in pharmacodynamics .

Q & A

Q. What are the recommended synthetic routes for preparing cis-piperidine-2,6-dicarboxylic acid dimethyl ester-HCl?

The compound can be synthesized via esterification of pyridine-2,6-dicarboxylic acid derivatives. For example, pyridine-2,6-dicarboxylic acid is esterified using methanol and sulfuric acid to form dimethyl esters (as demonstrated for analogous pyridine esters) . Subsequent hydrogenation or catalytic reduction may yield the piperidine backbone, followed by HCl salt formation. Rigorous purification (e.g., recrystallization) is critical to isolate the cis isomer, confirmed via NMR and X-ray crystallography .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm ester group formation and cis/trans stereochemistry .
  • FTIR : For identifying carbonyl (C=O) stretches (~1700 cm⁻¹) and ester C-O vibrations (~1250 cm⁻¹) .
  • X-ray crystallography : To resolve the spatial arrangement of the piperidine ring and ester groups .
  • Elemental analysis : To verify stoichiometry, particularly for the HCl salt form .

Q. What are the stability considerations for storage and handling?

The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). However, prolonged exposure to moisture or heat may hydrolyze ester groups, necessitating periodic purity checks via HPLC or TLC . Avoid contact with strong oxidizers or bases to prevent decomposition into CO, CO₂, or nitrogen oxides .

Q. What safety precautions are essential during experimental use?

Classified as harmful if swallowed (H302) and a skin/eye irritant (H315/H319). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Respiratory protection (N100/P3 masks) is advised if airborne particles are generated .

Advanced Research Questions

Q. How can computational modeling optimize the design of metal complexes using this ligand?

Density functional theory (DFT) can predict coordination geometries and electronic properties. For example, pyridine-2,6-dicarboxylate derivatives form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the nitrogen and carboxylate oxygen atoms . Solvation energy and electron affinity calculations help tailor redox potentials for applications in catalysis or photonics .

Q. What strategies resolve contradictions in luminescence data for lanthanide complexes of this ligand?

Discrepancies in emission lifetimes or quantum yields may arise from solvent polarity, ligand triplet-state energy mismatches, or counterion effects. Systematic studies using time-resolved spectroscopy and varying synergic agents (e.g., surfactants) can isolate contributing factors .

Q. How does this compound interact with biological macromolecules like DNA?

Fluorescence quenching assays (e.g., using acridine orange as a probe) reveal intercalative or groove-binding interactions. For copper complexes of pyridine-2,6-dicarboxylate analogs, spectral shifts in UV-vis and circular dichroism indicate DNA binding modes, with potential implications for antimicrobial or anticancer activity .

Q. What environmental degradation pathways are relevant for this compound?

Microbial degradation by soil bacteria (e.g., Azotobacter spp.) may cleave the piperidine ring or ester groups. LC-MS/MS can track intermediate metabolites like pyridine-2,6-dicarboxylic acid, while toxicity assays (e.g., Daphnia magna survival) assess ecological risks .

Methodological Notes

  • Stereochemical Purity : Chiral HPLC with a cellulose-based column can separate cis/trans isomers, ensuring >98% enantiomeric excess .
  • Contradictory Safety Data : While some SDS classify the compound as non-hazardous in transport , acute toxicity data (H302/H315) necessitate strict lab protocols .
  • Data Reproducibility : Variations in synthetic yields may stem from moisture sensitivity during esterification; anhydrous conditions and molecular sieves improve consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.